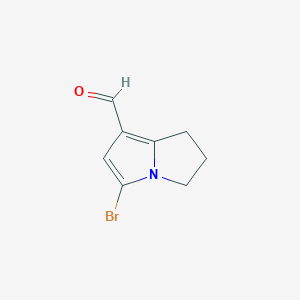
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative, which has a unique structure that makes it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is not well understood. However, it is believed that the compound interacts with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial and anticancer properties, as well as anti-inflammatory and analgesic effects. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has several advantages for lab experiments. It is readily available, and its synthesis method is relatively simple. It is also stable under various conditions, making it easy to handle and store. However, its limitations include its toxicity and potential side effects, which require careful handling and monitoring during experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde. One potential direction is the synthesis of novel pyrrolizine-based compounds with improved biological activities. Another direction is the investigation of the compound's mechanism of action and its interaction with specific enzymes or receptors. Moreover, the compound's potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases, can be explored further.
Conclusion:
In conclusion, 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a unique compound with promising potential in scientific research. Its synthesis method is relatively simple, and it has shown various biological activities. However, its toxicity and potential side effects require careful handling and monitoring during experiments. Further research on this compound can lead to the development of novel compounds with improved biological activities and potential applications in various fields.
Synthesemethoden
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde involves a multi-step process that includes the reaction of pyrrolidine with bromine, followed by the reaction with formaldehyde. The final product is obtained after purification and characterization through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has shown promising results in various scientific research applications. It has been used as a building block for the synthesis of various biologically active compounds, such as pyrrolizidine alkaloids and their analogs. It has also been used as a precursor for the synthesis of pyrrolizine-based compounds, which have shown potential anticancer and antimicrobial activities.
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-6(5-11)7-2-1-3-10(7)8/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJORHQAHBIBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

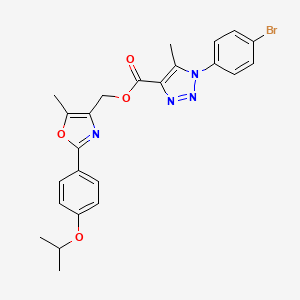
![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)
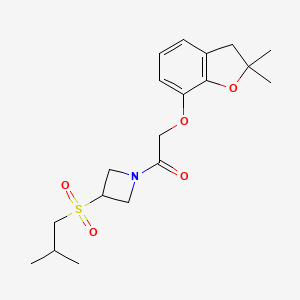

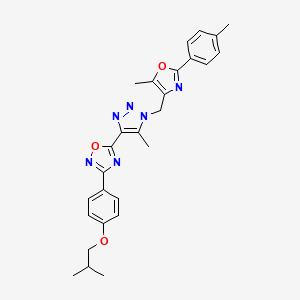

![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)
![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B2400142.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)
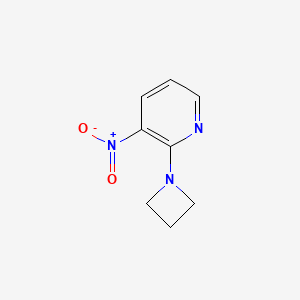
![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)